(1,2,3,4-Tetrahydroquinolin-8-yl)methanol

Description

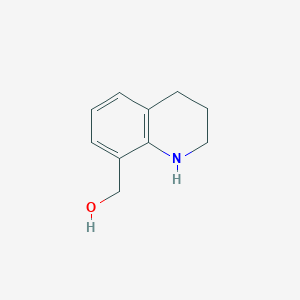

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-8-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1,3-4,11-12H,2,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPIXUPBPDDOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)CO)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555484 | |

| Record name | (1,2,3,4-Tetrahydroquinolin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112106-90-8 | |

| Record name | 1,2,3,4-Tetrahydro-8-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112106-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,2,3,4-Tetrahydroquinolin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1,2,3,4 Tetrahydroquinolin 8 Yl Methanol and Its Analogs

Reactions Involving the Tetrahydroquinoline Nitrogen Atom

The nitrogen atom at the 1-position of the tetrahydroquinoline ring is a nucleophilic secondary amine, making it susceptible to a variety of reactions, including alkylation and acylation. Its reactivity can be temporarily masked through the use of protecting groups, which allows for selective transformations at other positions of the molecule.

The secondary amine of the tetrahydroquinoline nucleus readily undergoes N-alkylation with various alkylating agents. These reactions typically involve the treatment of the parent tetrahydroquinoline with an alkyl halide or an equivalent electrophile. For instance, boronic acid-catalyzed reductive alkylation with a carbonyl compound in the presence of a Hantzsch ester provides a mild and effective method for synthesizing N-alkyl tetrahydroquinolines. organic-chemistry.org Similarly, N-acylation can be achieved by reacting the tetrahydroquinoline with acyl chlorides or anhydrides. This reaction is a key step in the Bischler–Napieralski synthesis of isoquinoline (B145761) derivatives, where a β-phenylethylamine is first N-acylated and then cyclized. nih.gov This strategy is also applicable to the tetrahydroquinoline scaffold for the introduction of an acyl group onto the nitrogen atom.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Tetrahydroquinoline Scaffolds

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| Tetrahydroquinoline | Carbonyl Compound, Hantzsch Ester, Boronic Acid Catalyst | N-Alkyl Tetrahydroquinoline | Reductive Alkylation |

| β-Phenylethylamine | Acyl Chloride | N-Acyl-β-phenylethylamine | N-Acylation |

| (2-chloroquinolin-3-yl)methanol (B155800) | N-heterocyclic compounds, DEAD, PPh₃, THF | N-alkylated (2-chloroquinolin-3-yl)methanol derivative | Mitsunobu Reaction |

To achieve regioselective functionalization of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol, particularly at the C-8 hydroxymethyl group, it is often necessary to temporarily protect the nucleophilic nitrogen atom. jocpr.com Protecting groups are employed to prevent unwanted side reactions at the nitrogen, such as N-alkylation or N-oxidation, during transformations elsewhere in the molecule. jocpr.comoup.com

A common and effective protecting group for the tetrahydroquinoline nitrogen is the tert-butyloxycarbonyl (Boc) group. google.com The N-Boc derivative can be prepared by reacting the tetrahydroquinoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is robust under a variety of reaction conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA). google.com Other protecting groups, such as acetyl or trifluoroacetyl, have also been utilized to modulate the reactivity of the tetrahydroquinoline system, for instance, to direct electrophilic aromatic substitution reactions like nitration. researchgate.net The choice of protecting group depends on its stability to the conditions of subsequent reaction steps and the mildness of the conditions required for its eventual removal. jocpr.com

Table 2: Common Protecting Groups for the Tetrahydroquinoline Nitrogen

| Protecting Group | Abbreviation | Reagents for Introduction | Conditions for Removal |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Basic or Acidic hydrolysis |

| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Basic hydrolysis (e.g., K₂CO₃, MeOH) |

Chemical Transformations of the C-8 Hydroxymethyl Group

The primary alcohol at the C-8 position is a versatile functional handle that can be converted into a variety of other functional groups through oxidation, reduction, substitution, and other transformations.

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde (1,2,3,4-tetrahydroquinoline-8-carbaldehyde) or further to the carboxylic acid (1,2,3,4-tetrahydroquinoline-8-carboxylic acid). The choice of oxidant and reaction conditions determines the extent of oxidation. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the conversion to the aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will yield the carboxylic acid.

Conversely, the corresponding aldehyde or carboxylic acid can be reduced back to the primary alcohol. The reduction of the carboxylic acid or its ester derivatives to the alcohol is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is fundamental in the synthesis of the title compound from its corresponding carboxylic acid ester.

The hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. A classic method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com An example relevant to this scaffold is the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) to yield (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline. researchgate.net

Etherification, the formation of an ether linkage, can be accomplished via methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

The C-8 hydroxymethyl group serves as a precursor for a wide range of other functionalities. A common strategy for functional group interconversion is to first convert the alcohol into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. ub.edu This sulfonate ester can then be displaced by a variety of nucleophiles in an Sₙ2 reaction. ub.edu

Research on the closely related 5,6,7,8-tetrahydroquinolin-8-ol has demonstrated this pathway effectively. The mesylated alcohol undergoes substitution with nucleophiles like azide (B81097) (N₃⁻), thioacetate (B1230152) (AcS⁻), and benzylamine (B48309) to introduce nitrogen and sulfur functionalities at the C-8 position with an inversion of configuration. researchgate.net Furthermore, the C-8 position, when present as a carboxylic ester, can be converted into other derivatives such as amides, nitriles, and thioamides. rsc.org This highlights the versatility of the C-8 substituent in the synthesis of diverse analogs. researchgate.netrsc.org

Table 3: Examples of Functional Group Interconversion at the C-8 Position of Tetrahydroquinoline Analogs

| Starting Material (C-8 Moiety) | Reagents | Product (C-8 Moiety) | Transformation Type |

|---|---|---|---|

| -OH | 1) MsCl, Et₃N; 2) NaN₃ | -N₃ (Azide) | Mesylation followed by Nucleophilic Substitution |

| -OH | 1) MsCl, Et₃N; 2) KSAc | -SAc (Thioacetate) | Mesylation followed by Nucleophilic Substitution |

| -OH | 1) MsCl, Et₃N; 2) Benzylamine | -NHBn (Benzylamine) | Mesylation followed by Nucleophilic Substitution |

| -COOEt (Ester) | NH₃ | -CONH₂ (Amide) | Amidation |

| -CONH₂ (Amide) | P₄S₁₀ | -CSNH₂ (Thioamide) | Thionation |

Electrophilic Aromatic Substitution on the Tetrahydroquinoline Ring System

The benzene (B151609) ring of the tetrahydroquinoline system is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the secondary amine. wikipedia.org This activation, however, is modulated by the reaction conditions and the presence of other substituents. The directing effect of the amine group generally favors substitution at the ortho and para positions (C6 and C8). In the case of this compound, the C8 position is already substituted, influencing the regioselectivity of subsequent reactions.

The nitration of tetrahydroquinoline (THQ) and its derivatives has been a subject of study to understand the directing effects on its activated ring system. The regioselectivity is highly dependent on whether the reaction is performed on the free amine or an N-protected analog. researchgate.net

Under acidic conditions required for nitration, the nitrogen atom of THQ is protonated, forming a deactivating ammonium (B1175870) group. This directs incoming electrophiles to the meta position, resulting primarily in 7-nitro-THQ. However, if the nitrogen is protected with an electron-withdrawing group (e.g., acetyl, tosyl, or trifluoroacetyl), the directing effect of the nitrogen lone pair is diminished or altered, leading to different regiochemical outcomes. researchgate.net

A comprehensive study on the nitration of N-protected tetrahydroquinolines revealed that the choice of protecting group and nitrating agent significantly influences the product distribution. For instance, N-acetyl-THQ yields a mixture of 6-nitro and 8-nitro isomers, while N-tosyl-THQ can also lead to substitution at the 6- and 8-positions. Achieving high regioselectivity for a specific isomer, such as 6-nitro-1,2,3,4-tetrahydroquinoline, often requires careful selection of both the N-protecting group and the reaction conditions. jst.go.jpresearchgate.net Theoretical studies using density functional theory (DFT) have supported experimental findings, analyzing the stability of the intermediate sigma complexes to predict the most likely substitution patterns. researchgate.net

Table 1: Regioselectivity in the Nitration of N-Protected Tetrahydroquinoline

| N-Protecting Group | Nitrating Agent | Major Isomer(s) | Reference |

|---|---|---|---|

| H (protonated) | HNO₃/H₂SO₄ | 7-Nitro | researchgate.net |

| Acetyl (Ac) | Various | Mixture of 6-Nitro and 8-Nitro | researchgate.net |

| Tosyl (Ts) | Various | Mixture of 6-Nitro and 8-Nitro | researchgate.net |

This table summarizes general findings on the regioselectivity of tetrahydroquinoline nitration. The presence of an 8-methanol group would block the C8 position, likely directing nitration primarily to the C6 position, para to the activating amino group.

Directed halogenation on the tetrahydroquinoline ring follows the general principles of electrophilic aromatic substitution, where the amino group directs the incoming electrophile. In an 8-substituted tetrahydroquinoline, the C6 position (para to the nitrogen) is a primary site for electrophilic attack.

An example of this regioselectivity is seen in the bromination of methyl 8-allyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate. The reaction with bromine did not result in the expected bromocyclization involving the allyl group. Instead, electrophilic substitution occurred on the aromatic ring, yielding methyl 8-allyl-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate as the sole product. researchgate.net This outcome highlights the strong activating effect of the tetrahydroquinoline nitrogen, directing bromination to the C6 position even in the presence of a reactive allyl group at C8. researchgate.net The proposed mechanism involves the intermediate formation of a stable bridged bromonium ion from the allyl group, which then acts as the brominating agent in the SEAr reaction. researchgate.net

Other electrophilic functionalizations are expected to follow a similar regiochemical pattern, favoring substitution at the C6 position for 8-substituted tetrahydroquinolines.

Metal-Mediated and Organometallic Transformations of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline core can be functionalized through various metal-mediated reactions, including lithiation-substitution and cross-coupling, which allow for the introduction of a wide range of substituents and the formation of new carbon-carbon bonds.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In the context of tetrahydroquinoline, the nitrogen atom, particularly when protected with a suitable directing group like tert-butoxycarbonyl (Boc), can direct lithiation to adjacent positions. chemrxiv.org

Studies on N-Boc-tetrahydroquinoline have shown that lithiation can be directed to either the C2 position on the saturated ring or the C8 position on the aromatic ring. Ortho lithiation at the C8 position is achieved by treating the corresponding lithium carbamate (B1207046) compounds with tert-butyllithium (B1211817) (tBuLi). bohrium.comacs.org This regioselectivity is driven by the coordinating effect of the carbamate group. The resulting 8-lithiated intermediate can then be trapped with various electrophiles to introduce substituents specifically at this position. bohrium.comacs.org

For a molecule like this compound, the hydroxyl group itself can act as a directing group for lithiation after deprotonation. However, the N-H proton is more acidic and would be removed first by a strong base. Therefore, N-protection is typically required to control the site of lithiation. If the nitrogen is protected, deprotonation of the 8-hydroxymethyl group could lead to a lithium alkoxide that might direct a second lithiation event to the C7 position. Alternatively, lithiation can be directed to other positions, such as C4, using specific organolithium reagents and ligands that override the typical directing effects. chemrxiv.org

Table 2: Examples of Lithiation-Substitution on the Tetrahydroquinoline Scaffold

| Substrate | Lithiating Agent / Conditions | Position of Lithiation | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| N-Boc-2-aryl-THQ | n-BuLi / THF, -78 °C | C2 | Various (e.g., MeI, aldehydes) | N-Boc-2-aryl-2-substituted-THQ | nih.gov |

| 2-R-THQ derivatives | tBuLi | C8 (ortho to N) | Various | 8-Substituted-2-R-THQ | bohrium.comacs.org |

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds. researchgate.neticmpp.ro To perform a cross-coupling reaction on the tetrahydroquinoline core, one of the ring positions must first be functionalized with a suitable group, typically a halide or a triflate, to act as the electrophilic partner. Alternatively, the ring can be converted into an organometallic nucleophile (e.g., via lithiation followed by transmetalation to boron or zinc). icmpp.ro

Derivatives of this compound, such as 8-bromo- or 8-triflyloxytetrahydroquinoline, would be excellent substrates for various cross-coupling reactions like Suzuki, Stille, or Negishi couplings. These reactions would allow for the introduction of aryl, vinyl, or alkyl groups at the C8 position.

Furthermore, ligands derived from the tetrahydroquinoline scaffold have been shown to be effective in promoting cross-coupling reactions. For example, 1,2,3,4-tetrahydro-8-hydroxyquinoline, a compound structurally similar to the subject of this article, has been successfully employed as a ligand in copper-catalyzed coupling reactions between nitrogen nucleophiles and aryl bromides. nih.gov This indicates the potential for the tetrahydroquinoline framework to not only be a substrate but also a key component of the catalytic system in C-C and C-N bond-forming reactions. nih.gov

Innovations in cross-dehydrogenative coupling (CDC) offer a more direct approach, potentially allowing for C-H functionalization and C-C bond formation on the tetrahydroquinoline core without prior activation, often utilizing copper or iron catalysts. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3,4 Tetrahydroquinolin 8 Yl Methanol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including tetrahydroquinoline derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing (1,2,3,4-Tetrahydroquinolin-8-yl)methanol analogs. The chemical shifts (δ) of the signals in the spectra are indicative of the electronic environment of the protons and carbons, respectively.

In ¹H NMR spectra of tetrahydroquinoline derivatives, the aromatic protons typically appear in the downfield region (around 6.5-8.0 ppm), while the protons of the saturated heterocyclic ring are found in the upfield region. The protons of the methylene (B1212753) groups at C2, C3, and C4 of the tetrahydroquinoline ring often exhibit complex splitting patterns due to spin-spin coupling. For instance, the protons at C2, C3, and C4 in 1,2,3,4-tetrahydroquinoline (B108954) itself resonate at approximately 3.3, 1.9, and 2.7 ppm, respectively. The chemical shifts and coupling constants of these protons are highly sensitive to the nature and position of substituents on the ring.

In ¹³C NMR spectra, the carbons of the aromatic ring typically resonate between 110 and 150 ppm, while the aliphatic carbons of the tetrahydro- portion of the molecule appear at higher field (20-50 ppm). The chemical shifts provide valuable information about the substitution pattern on both the aromatic and saturated rings.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Tetrahydroquinoline Analogs

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | ~3.3 | ~47 |

| C3 | ~1.9 | ~27 |

| C4 | ~2.7 | ~22 |

| Aromatic CH | 6.5 - 7.5 | 114 - 130 |

| Aromatic C (quaternary) | - | 120 - 145 |

| CH₂OH (at C8) | ~4.5 (CH₂) | ~65 (CH₂) |

| NH | Variable | - |

Note: Chemical shifts are approximate and can vary significantly depending on the specific analog, solvent, and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound analogs and determining their detailed molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. For example, COSY spectra can trace the connectivity of the methylene groups in the saturated ring (H2-H3-H4).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry and conformation of the molecule. For example, NOESY can help to distinguish between axial and equatorial protons in the saturated ring and to determine the relative orientation of substituents.

Through the combined application of these 2D NMR techniques, a complete and unambiguous structural assignment of this compound analogs can be achieved.

The saturated ring of the 1,2,3,4-tetrahydroquinoline skeleton can adopt several conformations, such as half-chair, boat, and sofa. NMR spectroscopy, particularly the analysis of coupling constants (J-values) and Nuclear Overhauser Effects (NOEs), is a powerful tool for determining the preferred conformation and the stereochemistry of substituents.

The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons in the saturated ring can provide information about the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative orientation of substituents (e.g., cis or trans) can be determined. For example, a large coupling constant between two vicinal protons often indicates a trans-diaxial relationship.

NOESY experiments can further elucidate the stereochemistry by identifying protons that are close in space. For instance, a strong NOE between a substituent and a specific proton on the ring can confirm their relative orientation. Quantum chemistry calculations are often used in conjunction with experimental NMR data to predict the most stable conformations and to aid in the interpretation of the spectroscopic results.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups in this compound and its analogs.

The IR spectrum of a typical this compound analog would show characteristic absorption bands for:

N-H stretch : A band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine in the tetrahydroquinoline ring.

O-H stretch : A broad band around 3200-3600 cm⁻¹ from the hydroxyl group of the methanol (B129727) substituent.

C-H stretches : Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

C=C stretches : Bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

C-N stretch : A band typically found in the 1250-1350 cm⁻¹ range.

C-O stretch : A band in the 1000-1200 cm⁻¹ region.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. The combination of IR and Raman data allows for a more complete picture of the functional groups present in the molecule.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Analogs

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| O-H | Stretch (broad) | 3200 - 3600 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2800 - 3000 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-O | Stretch | 1000 - 1200 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the this compound analog with high confidence.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for tetrahydroquinoline derivatives. The resulting mass spectra show a molecular ion peak (M⁺ or [M+H]⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of atoms.

For 1,2,3,4-tetrahydroquinolines, common fragmentation pathways involve the loss of small molecules or radicals from the saturated ring. For example, the loss of a hydrogen radical (M-1), a methyl group (M-15) if present, or an ethyl group (M-29) are frequently observed. The specific fragmentation pathways can be influenced by the nature and position of substituents on the molecule. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions, providing more detailed structural information.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound analogs that can be crystallized, X-ray diffraction analysis can:

Unambiguously confirm the molecular connectivity.

Determine the precise conformation of the tetrahydroquinoline ring (e.g., half-chair, boat).

Establish the relative and absolute stereochemistry of all chiral centers.

Provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The structural information obtained from X-ray diffraction is invaluable for correlating the molecular structure with the observed spectroscopic data and for understanding the compound's physical and chemical properties.

Synthetic Applications of 1,2,3,4 Tetrahydroquinolin 8 Yl Methanol As a Versatile Chemical Building Block

Incorporation into Novel Complex Polycyclic and Heterocyclic Systems

The tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals and natural products. nih.gov The functionalized nature of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol makes it an attractive starting material for the construction of more elaborate polycyclic and heterocyclic frameworks. Domino reactions, which involve a cascade of intramolecular transformations, are a powerful strategy for building molecular complexity from relatively simple precursors. nih.gov While specific examples detailing the use of this compound in domino reactions are not extensively documented, the general reactivity of the tetrahydroquinoline scaffold suggests its potential in such transformations.

For instance, the secondary amine of the tetrahydroquinoline ring can participate in cyclization reactions with suitable electrophiles, while the 8-hydroxymethyl group can be converted into other functionalities to facilitate further annulations. One can envision a synthetic strategy where the hydroxyl group is first oxidized to an aldehyde, which could then undergo an intramolecular condensation with a suitably positioned nucleophile, introduced via N-alkylation or N-acylation, to form a new fused ring system.

Furthermore, metal-mediated heterocyclization reactions represent another avenue for the elaboration of the tetrahydroquinoline scaffold. nih.gov For example, an intramolecular C-H activation/cyclization sequence, catalyzed by a transition metal, could be employed to forge a new ring between the tetrahydroquinoline core and a tethered functional group derived from the 8-hydroxymethyl moiety. Such strategies would lead to the generation of novel, rigid polycyclic structures with potential applications in drug discovery and materials science.

Utility in the Modular Synthesis of Advanced Organic Intermediates

The concept of modular synthesis, which involves the assembly of complex molecules from pre-functionalized building blocks, is a cornerstone of modern organic chemistry. This compound is well-suited for this approach due to its distinct reactive sites. The secondary amine and the primary alcohol can be chemoselectively functionalized, allowing for the stepwise introduction of different molecular fragments.

The hydroxyl group can be readily converted into a variety of other functional groups, such as halides, azides, or ethers, thereby expanding its synthetic utility. For example, conversion of the alcohol to a good leaving group, such as a tosylate or a halide, would enable nucleophilic substitution reactions to introduce a wide range of substituents at the 8-position. This modularity is particularly valuable in the construction of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

The secondary amine of the tetrahydroquinoline ring provides another point for diversification. It can be acylated, alkylated, or engaged in transition metal-catalyzed cross-coupling reactions to introduce further complexity. This dual-handle approach allows for the creation of a diverse set of advanced organic intermediates that can be further elaborated into final target molecules.

| Starting Material | Reagent/Condition | Product | Application |

| This compound | 1. TsCl, pyridine2. NaN3, DMF | 8-(Azidomethyl)-1,2,3,4-tetrahydroquinoline | Precursor for triazole synthesis via click chemistry |

| This compound | Acyl chloride, Et3N | 8-(Acyloxymethyl)-1,2,3,4-tetrahydroquinoline | Prodrug strategies, modification of solubility |

| This compound | Alkyl halide, NaH | 8-(Alkoxymethyl)-1,2,3,4-tetrahydroquinoline | Introduction of lipophilic or functionalized side chains |

Development of Tetrahydroquinoline Scaffolds for Exploration in Chemical Biology

The tetrahydroquinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide range of biologically active compounds. nih.govnih.gov Derivatives of tetrahydroquinoline have shown promise as anticancer agents, highlighting the importance of developing new synthetic routes to novel analogues. nih.gov this compound serves as a key starting material for the generation of diverse tetrahydroquinoline-based scaffolds for chemical biology investigations.

The ability to functionalize both the nitrogen atom and the 8-hydroxymethyl group allows for the creation of libraries of compounds with varied steric and electronic properties. These libraries can then be screened against biological targets to identify new probes and potential therapeutic leads. For example, the hydroxyl group can be used as an attachment point for fluorescent dyes or affinity tags, enabling the development of chemical probes to study protein-ligand interactions.

Furthermore, the tetrahydroquinoline core can be decorated with pharmacophores known to interact with specific biological targets. The modular synthetic approaches discussed in the previous section are particularly amenable to the rapid generation of such focused libraries. By systematically varying the substituents on the tetrahydroquinoline scaffold, researchers can explore the structure-activity relationships and optimize the biological activity of these compounds.

| Scaffold Modification | Biological Target/Application |

| N-Acylation/Alkylation | Modulation of receptor binding affinity and selectivity |

| Derivatization of 8-hydroxymethyl group | Introduction of pharmacophores, attachment of reporter groups |

| Combination of N- and C8-functionalization | Creation of diverse libraries for high-throughput screening |

Functional Materials and Chemosensor Design Incorporating Tetrahydroquinoline Moieties

The unique electronic and photophysical properties of the tetrahydroquinoline ring system make it an attractive component for the design of functional organic materials and chemosensors. The incorporation of a tetrahydroquinoline moiety into a larger conjugated system can influence its fluorescence and absorption characteristics.

A notable example is the development of novel turn-off chemosensors for the selective recognition of palladium ions (Pd²⁺). rsc.orgresearchgate.net In this work, a more complex tetrahydroquinoline derivative, 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile, was synthesized. rsc.orgresearchgate.net While this example does not directly start from this compound, it demonstrates the utility of the tetrahydroquinoline scaffold in chemosensor design. The nitrogen and sulfur atoms in the molecule can act as a binding site for metal ions, and this interaction can lead to a change in the fluorescence properties of the molecule, allowing for the sensitive and selective detection of the target analyte. rsc.orgresearchgate.net

The 8-hydroxymethyl group of this compound provides a convenient anchor point for incorporating the tetrahydroquinoline unit into polymeric materials or onto surfaces. For instance, the alcohol could be converted to an acrylate (B77674) or methacrylate (B99206) monomer and subsequently polymerized to create materials with tailored optical or electronic properties. Such materials could find applications in organic light-emitting diodes (OLEDs), sensors, or as components of stimuli-responsive systems.

| Functional Material/Chemosensor Type | Design Principle | Potential Application |

| Fluorescent Chemosensor | Metal ion coordination to the tetrahydroquinoline nitrogen and other donor atoms leading to fluorescence quenching or enhancement. rsc.orgresearchgate.net | Detection of heavy metal pollutants. rsc.orgresearchgate.net |

| Polymeric Material | Polymerization of a tetrahydroquinoline-containing monomer derived from this compound. | Organic electronics, smart coatings. |

| Supramolecular Assembly | Self-assembly of tetrahydroquinoline derivatives through non-covalent interactions. | Molecular recognition, stimuli-responsive materials. |

Q & A

Q. What are the common synthetic routes for preparing (1,2,3,4-Tetrahydroquinolin-8-yl)methanol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:

- Hydrogenation : Reduction of quinoline derivatives using hydrogen gas over catalysts like palladium or platinum to form the tetrahydroquinoline core .

- Functionalization : Introduction of the methanol group at the 8-position via oxidation or substitution reactions. Ethanol or methanol solvents are often used with catalysts such as potassium permanganate for oxidation .

- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are adjusted to maximize yield and purity. For instance, highlights the use of LiAlH4 in tetrahydrofuran (THF) for reductive amination, achieving yields up to 69% after careful optimization .

| Synthetic Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Core hydrogenation | H2, Pd/C | 75-85% | |

| Methanol functionalization | KMnO4, MeOH | 60-70% |

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming the tetrahydroquinoline backbone and methanol substitution. Diastereomer ratios (e.g., 3:2 in ) are resolved using high-resolution NMR .

- Mass Spectrometry (HRMS) : Used to verify molecular weight and fragmentation patterns. reports HRMS data with a deviation of ±0.0003 Da between calculated and observed values .

- X-ray Crystallography : For absolute stereochemical determination, as demonstrated in for a chloro-methylquinoline analog .

Q. What factors influence the solubility and stability of this compound in biological assays?

- Methodological Answer :

- Solubility : Enhanced by the methanol moiety, which increases polarity. Solubility in aqueous buffers (e.g., PBS) is tested via HPLC with UV detection (). Co-solvents like DMSO (≤1% v/v) are used to maintain compound integrity .

- Stability : Evaluated under physiological pH (7.4) and temperature (37°C) over 24–72 hours. Degradation products are monitored using LC-MS .

Advanced Research Questions

Q. How do stereochemical variations (e.g., diastereomers) in this compound derivatives affect biological activity?

- Methodological Answer :

- Diastereomer Separation : Chiral chromatography (e.g., Chiralpak® columns) or recrystallization is employed to isolate enantiomers. reports a 3:2 diastereomer ratio resolved via preparative HPLC .

- Activity Testing : Isolated diastereomers are screened in target-specific assays (e.g., receptor binding or enzyme inhibition). For example, shows that stereochemistry at the tetrahydroquinoline core influences binding affinity to neurological targets by >10-fold .

Q. What strategies are used to resolve contradictions in reported biological data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Cross-referencing datasets from multiple studies (e.g., PubChem, EPA DSSTox) to identify outliers. and provide conflicting solubility data, resolved by validating experimental conditions (e.g., buffer ionic strength) .

- QSAR Modeling : Quantitative structure-activity relationship models predict pharmacological effects, reconciling discrepancies in IC50 values across cell lines () .

Q. How can the reactivity of the methanol group in this compound be exploited for prodrug design?

- Methodological Answer :

- Esterification : The hydroxyl group is acylated with lipophilic moieties (e.g., acetyl or palmitoyl) to enhance membrane permeability. describes enzymatic cleavage of esters in vivo to release the active compound .

- Conjugation : Covalent linkage to targeting ligands (e.g., peptides) via carbodiimide chemistry. demonstrates improved tumor selectivity in a dithioloquinoline analog using this approach .

Data Contradiction Analysis

Q. Why do studies report varying yields for this compound synthesis?

- Methodological Answer : Discrepancies arise from:

- Catalyst Deactivation : Residual moisture in hydrogenation reactions () reduces Pd/C activity, lowering yields by 15–20% .

- Purification Methods : Column chromatography vs. recrystallization () can alter reported purity and yield. For example, achieved 69% yield after optimized chromatography, versus 22% in a less refined protocol .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.